Cas no 56291-51-1 (N3-methyl-2,3-Pyridinediamine)

N3-methyl-2,3-pyridinediamine is a heterocyclic organic compound featuring a pyridine core substituted with amino and methylamino functional groups at the 2- and 3-positions, respectively. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and bifunctional amine groups enable selective modifications, facilitating the development of complex molecules. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in multi-step reactions. Researchers value N3-methyl-2,3-pyridinediamine for its role in constructing nitrogen-containing scaffolds, particularly in medicinal chemistry for targeted drug design.
N3-methyl-2,3-Pyridinediamine structure
N3-methyl-2,3-Pyridinediamine structure
Product Name:N3-methyl-2,3-Pyridinediamine
CAS No:56291-51-1
MF:C6H9N3
MW:123.155760526657
MDL:MFCD00490112
CID:829643
PubChem ID:12238404
Update Time:2025-08-05

N3-methyl-2,3-Pyridinediamine Chemical and Physical Properties

Names and Identifiers

    • N3-methyl-2,3-Pyridinediamine
    • 3-N-methylpyridine-2,3-diamine
    • N~3~-methylpyridine-2,3-diamine
    • N3-methylpyridine-2,3-diamine
    • (2-amino(3-pyridyl))methylamine
    • N3-Methyl-pyridin-2,3-diyldiamin
    • N3-methyl-pyridine-2,3-diyldiamine
    • CS-0090257
    • Z1203578357
    • SY084655
    • TQP0754
    • AS-43841
    • MFCD00490112
    • 2-Amino-3-methylaminopyridin
    • 56291-51-1
    • TZRRONMICPMDGT-UHFFFAOYSA-N
    • SCHEMBL317617
    • DTXSID20481857
    • ALBB-016464
    • 2-amino-3-methylaminopyridine
    • EN300-111144
    • 2,3-pyridinediamine, N~3~-methyl-
    • 2,3-Pyridinediamine, N3-methyl-
    • DB-013387
    • AKOS006337793
    • MDL: MFCD00490112
    • Inchi: 1S/C6H9N3/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9)
    • InChI Key: TZRRONMICPMDGT-UHFFFAOYSA-N
    • SMILES: N(C)C1=CC=CN=C1N

Computed Properties

  • Exact Mass: 123.08000
  • Monoisotopic Mass: 123.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.179±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 178-179 ºC
  • Boiling Point: 138 ºC (1 Torr)
  • Flash Point: 122.9±23.2 ºC,
  • Solubility: Dissolution (38 g/l) (25 º C),
  • PSA: 50.94000
  • LogP: 1.35970

N3-methyl-2,3-Pyridinediamine Security Information

  • HazardClass:IRRITANT

N3-methyl-2,3-Pyridinediamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N3-methyl-2,3-Pyridinediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029193503-250mg
N3-Methylpyridine-2,3-diamine
56291-51-1 95%
250mg
$331.80 2023-09-01
Alichem
A029193503-1g
N3-Methylpyridine-2,3-diamine
56291-51-1 95%
1g
$791.00 2023-09-01
Matrix Scientific
065620-500mg
N~3~-methylpyridine-2,3-diamine
56291-51-1
500mg
$282.00 2023-09-08
Matrix Scientific
065620-1g
N~3~-methylpyridine-2,3-diamine
56291-51-1
1g
$435.00 2023-09-08
Matrix Scientific
065620-5g
N~3~-methylpyridine-2,3-diamine
56291-51-1
5g
$1225.00 2023-09-08
Chemenu
CM171930-1g
N~3~-methylpyridine-2,3-diamine
56291-51-1 95%
1g
$408 2021-08-05
Apollo Scientific
OR510217-100mg
N3-Methylpyridine-2,3-diamine
56291-51-1 >98%
100mg
£100.00 2024-07-21
TRC
P993418-10mg
N3-methyl-2,3-pyridinediamine
56291-51-1
10mg
$ 50.00 2022-06-02
TRC
P993418-50mg
N3-methyl-2,3-pyridinediamine
56291-51-1
50mg
$ 185.00 2022-06-02
TRC
P993418-100mg
N3-methyl-2,3-pyridinediamine
56291-51-1
100mg
$ 295.00 2022-06-02

N3-methyl-2,3-Pyridinediamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:56291-51-1)N3-methyl-2,3-Pyridinediamine
Order Number:A858194
Stock Status:in Stock
Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:11
Price ($):334.0
Email:sales@amadischem.com

Additional information on N3-methyl-2,3-Pyridinediamine

Introduction to N3-methyl-2,3-Pyridinediamine (CAS No. 56291-51-1)

N3-methyl-2,3-Pyridinediamine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 56291-51-1, has garnered considerable attention due to its role in synthesizing various pharmacologically active molecules. The presence of both amine functional groups and a methyl substituent makes it a valuable intermediate in the development of complex chemical entities.

The molecular structure of N3-methyl-2,3-Pyridinediamine consists of a pyridine ring with two amino groups positioned at the 2 and 3 positions, and a methyl group attached to the nitrogen at the 3 position. This configuration imparts unique reactivity, making it a versatile building block for medicinal chemists. The compound's ability to participate in various chemical reactions, such as condensation and cyclization, allows for the synthesis of more intricate molecules with potential therapeutic benefits.

In recent years, there has been growing interest in exploring the pharmacological properties of derivatives of pyridinediamines. Studies have demonstrated that modifications in the structure of these compounds can lead to significant changes in their biological activity. For instance, researchers have investigated the effects of varying the substitution patterns on the pyridine ring to enhance binding affinity to specific biological targets. This approach has been particularly fruitful in the development of novel drugs targeting neurological disorders and infectious diseases.

One of the most compelling aspects of N3-methyl-2,3-Pyridinediamine is its utility as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop new analogs with enhanced pharmacokinetic profiles. For example, studies have shown that incorporating this compound into drug candidates can improve their solubility and metabolic stability, which are critical factors for clinical efficacy. Additionally, its role in generating compounds with improved selectivity has been highlighted in several recent publications.

The compound's significance extends beyond its use as an intermediate; it also serves as a model system for understanding molecular interactions at the atomic level. Advanced computational techniques have been employed to simulate how N3-methyl-2,3-Pyridinediamine interacts with biological targets, providing insights into its mechanism of action. These simulations have helped refine experimental designs and accelerate the discovery process.

Recent advancements in synthetic chemistry have further expanded the applications of N3-methyl-2,3-Pyridinediamine. The development of novel catalytic systems has enabled more efficient and scalable synthesis routes for this compound and its derivatives. Such improvements are crucial for industrial applications where cost-effectiveness and environmental sustainability are paramount. Moreover, green chemistry principles have been integrated into these synthetic strategies, reducing waste and minimizing hazardous byproducts.

The pharmaceutical industry has also embraced these innovations, recognizing the potential of N3-methyl-2,3-Pyridinediamine in drug development. Several companies are currently engaged in clinical trials evaluating drugs derived from pyridinediamine derivatives. Preliminary results suggest promising efficacy against various diseases, including cancer and autoimmune disorders. These findings underscore the importance of continued research into this class of compounds.

In conclusion, N3-methyl-2,3-Pyridinediamine (CAS No. 56291-51-1) represents a cornerstone in modern chemical and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel bioactive molecules. As research progresses, we can expect further breakthroughs that will expand its applications and solidify its role in addressing global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56291-51-1)N3-methyl-2,3-Pyridinediamine
A858194
Purity:99%
Quantity:5.0g
Price ($):334.0
Email